molecular formula C6H7F3O3 B12355546 4-(2,2,2-Trifluoroethoxy)but-2-enoic acid

4-(2,2,2-Trifluoroethoxy)but-2-enoic acid

Cat. No.: B12355546
M. Wt: 184.11 g/mol
InChI Key: XBCXDFMOATWTEM-OWOJBTEDSA-N
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Description

4-(2,2,2-Trifluoroethoxy)but-2-enoic acid is an organic compound with the molecular formula C6H7F3O3 It is characterized by the presence of a trifluoroethoxy group attached to a butenoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,2,2-trifluoroethoxy)but-2-enoic acid typically involves the reaction of 2,2,2-trifluoroethanol with but-2-enoic acid under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 4-(2,2,2-Trifluoroethoxy)but-2-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce saturated derivatives .

Scientific Research Applications

4-(2,2,2-Trifluoroethoxy)but-2-enoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(2,2,2-trifluoroethoxy)but-2-enoic acid involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes or hydrophobic pockets in proteins. The but-2-enoic acid moiety may participate in hydrogen bonding or electrostatic interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

  • 4-(2,2,2-Trifluoroethoxy)phenylboronic acid
  • 4-(2,2,2-Trifluoroethoxy)benzoic acid
  • 4-(2,2,2-Trifluoroethoxy)butanoic acid

Comparison: 4-(2,2,2-Trifluoroethoxy)but-2-enoic acid is unique due to the presence of both a trifluoroethoxy group and a but-2-enoic acid moiety. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations, compared to similar compounds that may lack either the trifluoroethoxy group or the but-2-enoic acid moiety .

Properties

Molecular Formula

C6H7F3O3

Molecular Weight

184.11 g/mol

IUPAC Name

(E)-4-(2,2,2-trifluoroethoxy)but-2-enoic acid

InChI

InChI=1S/C6H7F3O3/c7-6(8,9)4-12-3-1-2-5(10)11/h1-2H,3-4H2,(H,10,11)/b2-1+

InChI Key

XBCXDFMOATWTEM-OWOJBTEDSA-N

Isomeric SMILES

C(/C=C/C(=O)O)OCC(F)(F)F

Canonical SMILES

C(C=CC(=O)O)OCC(F)(F)F

Origin of Product

United States

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